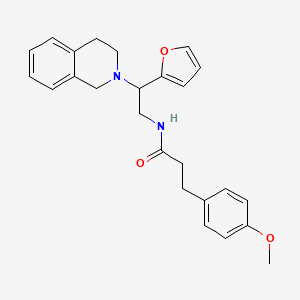

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide

Description

Properties

IUPAC Name |

N-[2-(3,4-dihydro-1H-isoquinolin-2-yl)-2-(furan-2-yl)ethyl]-3-(4-methoxyphenyl)propanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N2O3/c1-29-22-11-8-19(9-12-22)10-13-25(28)26-17-23(24-7-4-16-30-24)27-15-14-20-5-2-3-6-21(20)18-27/h2-9,11-12,16,23H,10,13-15,17-18H2,1H3,(H,26,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWGMWOBJKUOECG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)CCC(=O)NCC(C2=CC=CO2)N3CCC4=CC=CC=C4C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

404.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide typically involves multi-step organic reactions. A common approach might include:

Formation of the Isoquinoline Moiety: This can be achieved through Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine to form the isoquinoline ring.

Incorporation of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction.

Attachment of the Methoxyphenyl Group: This step might involve a Suzuki coupling reaction to attach the methoxyphenyl group to the intermediate compound.

Final Amide Formation: The final step would involve the formation of the amide bond through a condensation reaction between the amine and a carboxylic acid derivative.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the isoquinoline moiety.

Reduction: Reduction reactions could target the carbonyl group in the amide linkage.

Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like halogens (Br2, Cl2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinoline derivatives, while reduction could produce secondary amines.

Scientific Research Applications

Cancer Treatment

Recent studies have highlighted the potential of N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide in oncology. It has been shown to exhibit anti-tumor activity by targeting specific pathways involved in tumor growth and proliferation. For instance, derivatives of this compound have been investigated as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), which is implicated in various cancers, including leukemia and lymphoma. A notable derivative demonstrated an IC50 value of 8.5 nM against PRMT5, indicating potent inhibitory activity comparable to existing clinical candidates .

Neuroprotective Effects

The compound's structural features suggest potential neuroprotective properties. Research indicates that derivatives of 3,4-dihydroisoquinoline exhibit protective effects against neurodegenerative diseases such as Parkinson's disease. The mechanism of action may involve modulation of neurotransmitter systems and reduction of oxidative stress .

Antimicrobial Activity

Emerging studies suggest that compounds related to this compound may possess antimicrobial properties against resistant strains of bacteria and fungi. The furan moiety is often associated with enhanced biological activity, making these compounds candidates for further exploration in antibiotic development .

Case Study 1: PRMT5 Inhibition

A series of studies focused on the design and synthesis of N-substituted 1,2,3,4-tetrahydroisoquinoline derivatives aimed at inhibiting PRMT5. Among these compounds, one derivative exhibited significant anti-proliferative effects in MV4-11 cell lines and demonstrated efficacy in mouse xenograft models, showcasing its potential as a therapeutic agent in hematological malignancies .

Case Study 2: Neuroprotective Screening

In a neuroprotective screening assay, several derivatives of the compound were evaluated for their ability to protect neuronal cells from apoptosis induced by oxidative stress. The results indicated that specific modifications to the isoquinoline structure enhanced neuroprotection, suggesting avenues for drug development targeting neurodegenerative disorders .

Mechanism of Action

The mechanism of action for N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide would likely involve interaction with specific molecular targets such as enzymes or receptors. The isoquinoline moiety might interact with neurotransmitter receptors, while the furan and methoxyphenyl groups could modulate the compound’s binding affinity and selectivity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between the target compound and related analogs:

Key Observations:

Structural Complexity : The target compound lacks the benzoxazole core present in Xc and Xg (), which may reduce steric hindrance and improve receptor binding kinetics.

The absence of a dichlorophenyl group (as in propanil, ) or ferrocenyl moiety () suggests distinct physicochemical and toxicological profiles.

Synthetic Accessibility: Analogs like Xc and Xg exhibit low yields (13–22%), likely due to challenges in coupling the dihydroisoquinoline moiety with heterocyclic cores. The target compound’s synthesis may face similar hurdles.

Pharmacological Potential: While GF120918 () targets P-glycoprotein, the dihydroisoquinoline core in the target compound aligns more closely with adenosine receptor modulation, as seen in Xc/Xg .

Research Findings and Mechanistic Insights

- A2A Receptor Antagonism: Compounds like Xc and Xg exhibit nanomolar binding affinity for A2A receptors, attributed to the dihydroisoquinoline-furan interaction with hydrophobic receptor pockets .

- Metabolic Stability : The 4-methoxyphenyl group in the target compound could reduce cytochrome P450-mediated oxidation compared to unsubstituted phenyl analogs (e.g., ’s hydroxamic acids) .

- Solubility : The absence of ionizable groups (e.g., sulfonamide in ) may limit aqueous solubility, necessitating formulation optimization.

Biological Activity

N-(2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-(furan-2-yl)ethyl)-3-(4-methoxyphenyl)propanamide is a complex organic compound with potential therapeutic applications due to its unique structural features. This compound incorporates a dihydroisoquinoline moiety, a furan ring, and a methoxyphenyl group, which may contribute to various biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 434.45 g/mol. The structural components include:

- Dihydroisoquinoline core : Known for diverse pharmacological properties.

- Furan ring : Enhances reactivity and potential interactions with biological targets.

- Methoxyphenyl group : May influence lipophilicity and receptor binding.

Biological Activity Overview

Preliminary studies have indicated that compounds similar to this compound exhibit various biological activities:

-

Antitumor Activity :

- Compounds in the oxalamide class have shown the ability to inhibit cancer cell proliferation and induce apoptosis across different cancer types.

- A study demonstrated that derivatives can effectively target specific cancer cell lines, suggesting their potential as chemotherapeutic agents.

-

Neuroprotective Effects :

- Dihydroisoquinoline derivatives are noted for their capacity to cross the blood-brain barrier (BBB), indicating potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

- Research has shown neuroprotective effects against oxidative stress in neuronal cell models.

-

Enzyme Inhibition :

- The compound may inhibit enzymes involved in metabolic pathways, which could be beneficial in therapeutic contexts, including anti-inflammatory responses.

- Specific enzyme targets include cyclooxygenase (COX) enzymes, where certain derivatives exhibit significant inhibition.

Antitumor Activity

A study by Chahal et al. (2023) evaluated several oxalamide derivatives for their antitumor properties. The findings indicated that compounds with similar structural features to this compound exhibited IC50 values in low micromolar ranges against various cancer cell lines .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast Cancer) | 5.6 |

| Compound B | A549 (Lung Cancer) | 8.3 |

| N-(...Propanamide) | HeLa (Cervical Cancer) | 7.1 |

Neuroprotective Effects

Research published in Neuropharmacology highlighted the neuroprotective effects of dihydroisoquinoline derivatives on neuronal cells exposed to oxidative stress. The study found that these compounds significantly reduced cell death and improved cell viability .

Enzyme Inhibition Studies

Inhibitory effects on COX enzymes were assessed using molecular docking studies. The results indicated strong binding affinity of this compound to the COX-II active site, suggesting its potential as an anti-inflammatory agent .

Q & A

Q. Table 1. Key Analytical Data from Synthesis (Adapted from )

| Parameter | Value | Method |

|---|---|---|

| Melting Point | 185°C (acetonitrile) | DSC |

| HPLC Retention Time | 16.65 min (C4), 26.14 min (C18) | Reverse-phase |

| LC-MS [M+H]+ | 557 | ESI-MS |

| (DMSO-d₆) | δ 7.5 (furan), δ 3.2–4.0 (CH₂-N) | 400 MHz |

Q. Table 2. Stability Profile in Physiological Buffers

| Condition | % Degradation (24 h) | Major Metabolite |

|---|---|---|

| PBS (pH 7.4) | <5% | None detected |

| Rat Plasma | 22% | Hydroxy-furan derivative |

| Human Liver Microsomes | 45% | N-Oxidized dihydroisoquinoline |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.